4-(Chlorodifluoromethyl)benzonitrile
Description
Structure
2D Structure
Properties
IUPAC Name |
4-[chloro(difluoro)methyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF2N/c9-8(10,11)7-3-1-6(5-12)2-4-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHWTRCQAAXYJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(F)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90471669 | |
| Record name | 4-(chlorodifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90471669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51012-21-6 | |
| Record name | 4-(chlorodifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90471669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Chlorodifluoromethyl Benzonitrile and Analogues
Construction of the Benzonitrile (B105546) Core
The introduction of the cyano (-CN) group onto an aromatic ring is a pivotal step in the synthesis of benzonitriles. The primary strategies involve the direct displacement of a leaving group, typically a halide, with a cyanide source, or the conversion of other functional groups, such as amines, into the desired nitrile.
Cyanation Reactions via Transition Metal Catalysis
Transition metal-catalyzed cross-coupling reactions represent a powerful and widely adopted method for the formation of aryl-cyano bonds, offering high efficiency and broad functional group tolerance under relatively mild conditions. bohrium.comrsc.orgresearchgate.net Palladium and copper are the most prominent metals employed for this purpose.
Palladium-catalyzed cyanation is a highly effective method for synthesizing benzonitriles from aryl halides (Ar-X, where X = Cl, Br, I) and triflates (Ar-OTf). bohrium.com The first successful palladium-catalyzed cyanation was reported in 1973, and since then, significant advancements have been made to improve catalyst efficiency and expand the substrate scope. bohrium.comrsc.org A key challenge in these reactions is the potential for catalyst deactivation by the cyanide anion, which can bind strongly to the palladium center. researchgate.net
To circumvent this, various strategies have been developed, including the use of specific ligands, alternative cyanide sources, and additives. Modern protocols often employ bulky electron-rich phosphine (B1218219) ligands, such as XPhos, which promote the catalytic cycle and provide superior yields. nih.gov Palladacycle precatalysts have also emerged as highly efficient, enabling the conversion of even less reactive aryl chlorides at low catalyst loadings. nih.gov
Cyanide sources have also evolved from highly toxic alkali metal cyanides like KCN and NaCN to safer alternatives. bohrium.com Zinc cyanide (Zn(CN)2) is a popular choice due to its lower toxicity and its ability to moderate the concentration of free cyanide in the reaction, thus preventing catalyst inhibition. bohrium.comresearchgate.net Another significant development is the use of potassium ferrocyanide (K4[Fe(CN)6]), a non-toxic and inexpensive cyanide source, which has been successfully applied in the large-scale synthesis of benzonitrile derivatives. nih.govacs.org
Table 1: Examples of Palladium-Catalyzed Cyanation Systems
| Aryl Halide Substrate | Cyanide Source | Catalyst System | Solvent(s) | Temperature (°C) | Yield (%) | Reference |
| Aryl Chloride | K4[Fe(CN)6]·3H2O | Pd2(dba)3 / XPhos | Dioxane / H2O | 100 | High | nih.gov |
| Aryl Bromide | Zn(CN)2 | Pd(OAc)2 / Ligand | Not Specified | Not Specified | High | bohrium.com |
| 4-Trifluoromethyl Chlorobenzene (B131634) | K4[Fe(CN)6] (anhydrous) | Pd(OAc)2 / Xantphos | Not Specified | 160-190 | >90 | google.com |
| Aryl Bromide | Potassium Ferrocyanide | Not Specified | DMAc-Toluene | Not Specified | High | acs.org |
Copper-mediated cyanation, historically known as the Rosenmund-von Braun reaction, is a classical method for converting aryl halides to aryl nitriles. organic-chemistry.org The traditional approach requires stoichiometric amounts of copper(I) cyanide (CuCN) and high reaction temperatures, which can limit its functional group compatibility and complicate product purification. organic-chemistry.org
Modern advancements have led to the development of catalytic copper-based systems that operate under milder conditions. organic-chemistry.org These improved methods often use a catalytic amount of a copper source (e.g., CuI) in combination with various ligands, such as diamines, and a cyanide source like NaCN. organic-chemistry.org One innovative approach is a domino halide exchange-cyanation, where an aryl bromide is converted in situ to a more reactive aryl iodide, which then undergoes cyanation. organic-chemistry.org This procedure has shown excellent functional group compatibility. organic-chemistry.org
Furthermore, researchers have explored alternative, safer cyanide sources for copper-mediated reactions. These include combinations like ammonium (B1175870) bicarbonate and N,N-dimethylformamide (DMF), where DMF can act as a single surrogate for the "CN" group, or the use of formamide. nih.govresearchgate.netrsc.org These methods provide practical and safer routes to aryl nitriles, avoiding the direct use of highly toxic metal cyanides. nih.gov The Sandmeyer reaction, which converts aryldiazonium salts to nitriles using a copper cyanide reagent, also falls under this category and is a well-established transformation. nih.gov
Table 2: Examples of Copper-Mediated Cyanation Systems
| Aryl Halide Substrate | Cyanide Source | Catalyst/Mediator | Conditions | Outcome | Reference |
| Aryl Bromide | NaCN | 10 mol% CuI / 20 mol% KI / Diamine ligand | Toluene (B28343), 110 °C | Efficient conversion to aryl nitrile | organic-chemistry.org |
| Aryl Halide | Ammonium bicarbonate / DMF | Copper | Not Specified | Moderate to good yields of aryl nitriles | nih.gov |
| Aryl Halide | Formamide | CuI / Triphenylphosphine (B44618) | Not Specified | Moderate to excellent yields of aryl nitriles | rsc.org |
| Aryldiazonium Salt | Cu–11CN | CuI | Room Temperature, 5 min | Rapid radiocyanation | nih.gov |
Multistep Conversions from Aromatic Precursors
This pathway begins with the nitration of a suitable aromatic precursor. For a compound like 4-(chlorodifluoromethyl)benzonitrile, a potential starting material could be 1-chloro-4-(chlorodifluoromethyl)benzene. However, a more common route involves starting with a trifluoromethyl-substituted benzene (B151609), such as m-chlorobenzotrifluoride. google.com Nitration, typically using a mixture of nitric acid and sulfuric acid, introduces a nitro group onto the aromatic ring. google.com
The resulting nitroarene is then reduced to an amino group (-NH2). mdpi.com A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation using catalysts like Raney Nickel or palladium on carbon is a common and efficient method. google.comgoogle.com Chemical reducing agents such as zinc dust in an acidic medium have also been successfully used to prepare aminobenzonitriles from their nitro counterparts. google.com The product of this sequence is an amino benzonitrile or a precursor that can be converted to the nitrile in a subsequent step. patsnap.comresearchgate.net
When the goal is to prepare an aryl halide intermediate for subsequent cyanation, the Sandmeyer reaction is an indispensable tool. researchgate.net This reaction transforms a primary aromatic amine into a diazonium salt, which is a versatile intermediate. youtube.com The process involves treating the amine with a nitrite (B80452) source, such as sodium nitrite, in a cold aqueous mineral acid.
The resulting aryldiazonium salt can then be treated with a copper(I) halide (e.g., cuprous chloride or cuprous bromide) to replace the diazonium group (-N2+) with the corresponding halogen. This provides a reliable method to install a chlorine or bromine atom at a specific position on the aromatic ring, yielding the aryl halide precursor necessary for the palladium- or copper-catalyzed cyanation reactions described previously. researchgate.net The generation of aryl radicals from diazonium salts can also be utilized in other transformations. nih.govacs.org
The synthesis of this compound and its analogues involves the critical step of introducing the chlorodifluoromethyl moiety onto the aromatic ring. This can be achieved through several strategic approaches, including the use of silicon-based reagents for difluoromethylation, radical functionalization techniques, and halogen-exchange methodologies. Each of these methods offers distinct advantages and pathways to the target compounds and related structures.
Utilization of Silicon-Based Reagents for Difluoromethylation
Silicon-based reagents have become indispensable tools in modern organic synthesis for the introduction of fluorinated groups. Their stability, ease of handling, and versatile reactivity make them preferred reagents for difluoromethylation and related transformations.
(Chlorodifluoromethyl)trimethylsilane (TMSCF₂Cl) serves as a valuable precursor for the generation of difluorocarbene (:CF₂), a highly reactive intermediate for introducing the difluoromethylene group. sioc.ac.cngoogle.com The generation of difluorocarbene from TMSCF₂Cl can be initiated by a catalytic amount of a halide ion, such as chloride, which activates the C-Si bond. sioc.ac.cn This process is advantageous as it avoids the use of ozone-depleting substances and can proceed under relatively mild and neutral conditions. sioc.ac.cn
The activation of TMSCF₂Cl by a chloride ion is thought to proceed via a pentacoordinate silicon intermediate, which then fragments to release difluorocarbene. This in situ generated difluorocarbene is a moderately electrophilic species that can react with a variety of nucleophiles and unsaturated systems. rsc.org For instance, it readily undergoes [2+1] cycloaddition reactions with alkenes and alkynes to furnish gem-difluorocyclopropanes and gem-difluorocyclopropenes, respectively. sioc.ac.cn It is noteworthy that under these neutral conditions, other functional groups that might be sensitive to basic or acidic conditions, such as phenols, can be tolerated. sioc.ac.cn
The choice of the halide initiator can influence the reactivity. While fluoride (B91410) ions are commonly used to activate the C-Si bond in fluoroalkylsilanes, it has been demonstrated that chloride ions are also effective for TMSCF₂Cl, expanding the range of applicable reaction conditions. sioc.ac.cn
A significant application of TMSCF₂Cl in the synthesis of analogues of this compound is its use in Wittig-type olefination reactions to produce gem-difluoroolefins. nih.gov This reaction typically involves the combination of TMSCF₂Cl and a phosphine, such as triphenylphosphine (PPh₃), to convert carbonyl compounds into 1,1-difluoroalkenes. nih.govbldpharm.com These difluoroolefins are valuable precursors for a variety of other fluorinated compounds.
The reaction is believed to proceed through the initial generation of difluorocarbene from TMSCF₂Cl, which is then trapped by triphenylphosphine to form a difluoromethylene phosphonium (B103445) ylide. This ylide subsequently reacts with an aldehyde or an activated ketone in a Wittig-type manner to yield the corresponding gem-difluoroolefin. bldpharm.com
This methodology has been successfully applied to a range of aromatic aldehydes, converting them into the corresponding gem-difluoroalkenes in moderate to good yields. bldpharm.com For instance, the olefination of various substituted benzaldehydes has been demonstrated, showcasing the functional group tolerance of this reaction. Even enolizable aldehydes can be converted to their gem-difluoroolefin counterparts. nih.gov While non-activated ketones are generally unreactive, activated ketones, such as aryl trifluoromethyl ketones and chlorodifluoromethyl aromatic ketones, undergo this transformation efficiently. nih.govbldpharm.com
Table 1: Wittig-Type Olefination of Substituted Aldehydes and Ketones with TMSCF₂Cl
| Entry | Substrate | Product | Yield (%) |
| 1 | 1-Naphthaldehyde | 1-(2,2-Difluorovinyl)naphthalene | 69 |
| 2 | Benzaldehyde | (2,2-Difluorovinyl)benzene | 65 |
| 3 | 4-Methoxybenzaldehyde | 1-(2,2-Difluorovinyl)-4-methoxybenzene | 63 |
| 4 | 4-Nitrobenzaldehyde | 1-(2,2-Difluorovinyl)-4-nitrobenzene | 75 |
| 5 | 4-(Trifluoromethyl)benzaldehyde | 1-(2,2-Difluorovinyl)-4-(trifluoromethyl)benzene | 72 |
| 6 | Phenylglyoxal | 1-Phenyl-2,2-difluoroethan-1-one | 68 |
| 7 | 2,2,2-Trifluoro-1-phenylethan-1-one | 1,1,1-Trifluoro-3,3-difluoro-2-phenylprop-2-ene | 65 |
| 8 | 1-(4-Chlorophenyl)-2,2-difluoroethan-1-one | 1-Chloro-4-(1,1,3,3-tetrafluoroprop-1-en-2-yl)benzene | 58 |
Data sourced from a study on deoxygenative gem-difluoroolefination of carbonyl compounds. bldpharm.com
Radical Functionalization Strategies
Radical chemistry offers powerful methods for the formation of carbon-fluorine and carbon-chlorine bonds, providing alternative pathways to chlorodifluoromethylated compounds.
A potential route to this compound involves the selective radical chlorination of a pre-existing difluoromethyl group on the benzonitrile scaffold. The challenge lies in achieving high selectivity for the monochlorination of the difluoromethyl group without over-chlorination or reaction at other sites on the aromatic ring.
Various radical chlorinating agents can be employed, such as sulfuryl chloride (SO₂Cl₂) and N-chlorosuccinimide (NCS), often in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under photochemical conditions. mdpi.com The selectivity of these reactions can be influenced by the substrate's electronic properties and the reaction conditions. For instance, the chlorination of toluene derivatives often occurs at the benzylic position. organic-chemistry.org
While direct examples of the selective chlorination of 4-(difluoromethyl)benzonitrile (B138393) are not extensively documented in readily available literature, the principles of radical C-H chlorination suggest its feasibility. The electron-withdrawing nature of the nitrile group might influence the reactivity of the benzylic C-H bonds in the difluoromethyl group.
A related approach is the direct radical chlorodifluoromethylation of arenes. A method utilizing chlorodifluoroacetic anhydride (B1165640) under mild photochemical conditions has been reported for the chlorodifluoromethylation of various (hetero)arenes. sioc.ac.cngoogle.com This method introduces the CF₂Cl group directly onto the aromatic ring and has been shown to be compatible with a range of functional groups. sioc.ac.cn This strategy could potentially be applied to a benzonitrile precursor, although specific examples are yet to be widely reported.
Halogen-Exchange Methodologies for Fluorine Introduction
Halogen-exchange (Halex) reactions provide another synthetic avenue for introducing fluorine atoms into a molecule, or in this case, for modifying a polyhalogenated methyl group to achieve the desired chlorodifluoromethyl moiety.
A plausible, though challenging, synthetic route could involve the halogen exchange of a more readily available precursor, such as 4-(trifluoromethyl)benzonitrile. The transformation of a -CF₃ group to a -CF₂Cl group requires the selective cleavage of a strong C-F bond and the formation of a C-Cl bond. Such reactions are thermodynamically challenging and often require harsh conditions or specific catalysts.
While the direct conversion of an aryl-CF₃ group to an aryl-CF₂Cl group is not a commonly reported transformation, research into the activation and functionalization of C-F bonds is an active area. For instance, methods for the conversion of aryl trifluoromethyl ethers to aryl chlorodifluoromethyl ethers have been described, reacting phenols with carbon tetrachloride and hydrogen fluoride under specific conditions. organic-chemistry.org A patent describes the synthesis of 4-chloro-2-trifluoromethylbenzonitrile from m-chlorobenzotrifluoride through a multi-step process, which showcases transformations of related structures but not a direct halogen exchange on the trifluoromethyl group to a chlorodifluoromethyl group.
More commonly, halogen exchange is used to introduce fluorine into a molecule by replacing other halogens. However, the reverse process, replacing fluorine with chlorine, is less common due to the high strength of the C-F bond.
Convergent and Linear Synthesis Pathways for Target Compound
The synthesis of this compound can be approached through several strategic pathways. These are broadly categorized as linear or convergent, with linear synthesis being the more common and industrially scalable approach for this type of substituted aromatic molecule.
Linear Synthesis Pathways
A linear synthesis involves the sequential modification of a single starting material through a series of chemical reactions. For this compound, two primary linear strategies are plausible, differing mainly in the stage at which the key functional groups (the nitrile and the chlorodifluoromethyl group) are introduced.
Pathway A: Late-Stage Cyanation
This pathway begins with a precursor already containing the chlorodifluoromethyl group, such as 4-(chlorodifluoromethyl)bromobenzene. The final step is the introduction of the nitrile group via a cyanation reaction. This approach is analogous to the industrial synthesis of other fluorinated benzonitriles, like 4-trifluoromethylbenzonitrile. The cyanation of an aryl halide is a well-established transformation, often achieved through palladium-catalyzed cross-coupling reactions. For instance, the reaction of 4-(trifluoromethyl)chlorobenzene with a cyanide source like potassium ferrocyanide in the presence of a palladium acetate (B1210297) catalyst demonstrates a high-yield method suitable for industrial production. rsc.org A similar process could be applied to a 4-(chlorodifluoromethyl)halobenzene precursor.
Pathway B: Late-Stage Formation of the Chlorodifluoromethyl Group
An alternative and highly viable linear pathway starts with a readily available benzonitrile derivative, such as 4-formylbenzonitrile. orgsyn.orggoogle.com The core of this strategy lies in the conversion of the aldehyde functional group into the target chlorodifluoromethyl group. While direct conversion of an aldehyde to a chlorodifluoromethyl group is specific, it is related to deoxofluorination reactions. The conversion of (hetero)aryl aldehydes into difluoromethyl groups (-CHF2) is a known process that can be achieved using reagents like tetramethylammonium (B1211777) fluoride (NMe4F) in combination with sulfuryl fluoride (SO2F2) or perfluorobutanesulfonyl fluoride (PBSF). umich.eduumich.edu It is conceivable that modifying such deoxofluorination or employing related deoxo-halofluorination reagents could yield the desired -CF2Cl group from the aldehyde precursor.
Convergent Synthesis Pathways
A convergent synthesis involves the independent preparation of two or more key fragments of the target molecule, which are then combined in a final step. For a relatively simple molecule like this compound, a convergent approach is less common and not extensively documented. Hypothetically, it could involve the coupling of a cyanophenyl-containing organometallic reagent with a source of electrophilic "CF2Cl+". However, the instability and high reactivity of the required synthons make this approach more challenging and less practical for large-scale synthesis compared to linear pathways.
Optimization of Reaction Conditions and Yields for Industrial Scale-Up
For any synthetic route to be commercially viable, its reaction conditions must be optimized to maximize yield, minimize cost, and ensure safe, scalable operation. The industrial production of this compound would require careful optimization of its key synthetic steps.
Optimization of Cyanation Reactions
In linear pathways involving late-stage cyanation of a 4-(chlorodifluoromethyl)aryl halide, the efficiency of the cyanation step is critical. Palladium-catalyzed cyanation has been a focus of industrial process optimization. Key parameters include the choice of catalyst, ligand, solvent, and cyanide source. Research on the synthesis of 4-trifluoromethylbenzonitrile from 4-trifluoromethylchlorobenzene provides a relevant model for industrial scale-up. rsc.org Optimization studies have shown that using anhydrous potassium ferrocyanide as the cyanide source is more effective than its hydrated form. rsc.org Furthermore, catalyst efficiency is paramount; minimizing the loading of expensive palladium catalysts is a primary goal. This can be achieved by selecting highly efficient phosphine ligands that promote high turnover numbers.
The table below summarizes optimized conditions for a palladium-catalyzed cyanation reaction analogous to what would be required for the synthesis of the target compound.
| Parameter | Optimized Condition | Rationale / Finding | Reference |
|---|---|---|---|
| Catalyst | Palladium Acetate (Pd(OAc)2) | Effective and commonly used palladium source. | rsc.org |
| Ligand | 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) | Enables high yield with low catalyst loading. | rsc.org |
| Cyanide Source | Anhydrous Potassium Ferrocyanide (K4[Fe(CN)6]) | Cost-effective and provides significantly better results than the trihydrate form. | rsc.org |
| Temperature | 160-190 °C | Optimal temperature range to ensure reaction completion and achieve >90% yield. | rsc.org |
| Catalyst Loading | 0.2-1 mol% | Low catalyst dosage makes the process more economical for industrial application. | rsc.org |
Optimization of Halogen Exchange (Halex) Reactions
Another key transformation in the synthesis of fluorinated aromatics is the halogen exchange (Halex) reaction, where a chloro- or bromo-substituent is replaced by fluorine. While not directly forming the -CF2Cl group, the principles are relevant for fluorination steps. For the industrial synthesis of fluorobenzonitriles, this reaction is typically performed at high temperatures using an alkali metal fluoride like potassium fluoride (KF). orgsyn.orgcas.cn Optimization for industrial scale-up focuses on solvent selection and the use of catalysts to improve reaction rates and yields.
| Parameter | Optimized Condition | Rationale / Finding | Reference |
|---|---|---|---|
| Fluorinating Agent | Potassium Fluoride (KF) | Common and effective fluoride source for Halex reactions. | orgsyn.org |
| Solvent | 1,3-dimethyl-2-imidazolidone (DMI) or product itself | Aprotic polar solvents are effective. Using the product as a solvent simplifies downstream processing and purification by flash distillation. | orgsyn.orgrsc.org |
| Catalyst | Quaternary ammonium compounds | Act as phase-transfer catalysts to improve the reaction between the solid KF and the organic substrate. | cas.cn |
| Temperature | ~280 °C | High temperatures are often required to drive the exchange of aromatic chlorides. | orgsyn.org |
| Pressure | High Pressure | Running the reaction under high pressure in an inert atmosphere can improve reaction rates and prevent solvent boiling. | rsc.org |
Industrial Ammoxidation Route
On a large industrial scale, the most efficient method for producing benzonitriles is often the direct ammoxidation of the corresponding toluene derivative. For example, 4-chlorobenzonitrile (B146240) is produced commercially by the ammoxidation of 4-chlorotoluene. wikipedia.org This process involves reacting the toluene with ammonia (B1221849) and oxygen over a heterogeneous catalyst at high temperatures. princeton.edu If 4-(chlorodifluoromethyl)toluene were an accessible raw material, ammoxidation would be the most direct and economical route. Optimization for this process centers on catalyst development, aiming for high selectivity to the nitrile to avoid the formation of byproducts from combustion. Modern catalysts often involve transition metal oxides supported on materials like zeolites, which can enhance selectivity by carrying out the reaction within their confined pore spaces. princeton.edu
Mechanistic Investigations of Reactions Involving the Chlorodifluoromethyl and Nitrile Moieties
Reactivity of the Chlorodifluoromethyl Group (–CF₂Cl)
The benzylic-like chlorodifluoromethyl group exhibits a range of reactivities, including nucleophilic substitution, oxidative and reductive transformations, and the generation of a highly reactive carbene intermediate. The stability of benzylic radicals, carbocations, and carbanions, due to resonance with the aromatic ring, plays a crucial role in these transformations. chemistrysteps.com
The carbon-chlorine bond in the chlorodifluoromethyl group is susceptible to nucleophilic attack. These reactions can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions and the nature of the nucleophile. ksu.edu.saspcmc.ac.in
In an S(_N)1 mechanism , the initial slow step involves the departure of the chloride ion to form a resonance-stabilized α,α-difluorobenzyl carbocation. chemistrysteps.commasterorganicchemistry.com This planar carbocation is then rapidly attacked by a nucleophile from either face, leading to a racemic mixture if the carbon were chiral. The stability of this carbocation is enhanced by the delocalization of the positive charge into the benzene (B151609) ring. chemistrysteps.comspcmc.ac.in
Conversely, an S(_N)2 mechanism involves a one-step concerted process where the nucleophile attacks the carbon atom from the backside, leading to an inversion of configuration. ksu.edu.sa The presence of two fluorine atoms and the bulky phenyl group can sterically hinder the backside attack, potentially favoring the S(_N)1 pathway, especially with weak nucleophiles and polar protic solvents. ksu.edu.sa The choice between S(_N)1 and S(_N)2 pathways is a balance between the stability of the carbocation intermediate and the steric hindrance at the reaction center. spcmc.ac.in
Aryl halides themselves are generally resistant to nucleophilic substitution under standard conditions due to the strength of the C(sp²)–X bond and the stability of the aromatic π-system. nih.gov However, the benzylic position of 4-(chlorodifluoromethyl)benzonitrile provides a more reactive site for substitution. chemistrysteps.com
The benzylic position of alkylbenzenes is prone to oxidation, typically requiring the presence of at least one benzylic hydrogen. jove.commasterorganicchemistry.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can oxidize alkyl side chains on a benzene ring to a carboxylic acid. chemistrysteps.comjove.comlibretexts.org Given that the carbon in the chlorodifluoromethyl group lacks a hydrogen atom, it is expected to be resistant to traditional benzylic oxidation that proceeds via C-H bond cleavage. jove.comlibretexts.org
The reduction of benzylic halides can be achieved through various methods, including catalytic hydrogenation or using hydride reagents like lithium aluminum hydride (LiAlH₄). beilstein-journals.org The reduction of a benzylic C-X bond is often a key step in organic synthesis. For instance, the reduction of benzylic alcohols, which can be formed from the corresponding halides, is a well-established transformation. beilstein-journals.orgnih.govresearchgate.net
The reduction of the C-Cl bond in the –CF₂Cl group of this compound would lead to the formation of 4-(difluoromethyl)benzonitrile (B138393). This transformation is significant as the difluoromethyl group is an important pharmacophore. While direct reduction of the C-Cl bond in this specific molecule is not extensively documented in readily available literature, analogous reductions of benzylic halides are common. These reactions can proceed through nucleophilic substitution by a hydride ion or via radical mechanisms, depending on the reducing agent and reaction conditions.
The chlorodifluoromethyl group can serve as a precursor to the highly reactive difluorocarbene (:CF₂) intermediate. sioc.ac.cnsioc.ac.cnrsc.org The generation of difluorocarbene from precursors like TMSCF₃ (the Ruppert-Prakash reagent) is well-established and often proceeds via an α-elimination mechanism. sioc.ac.cnscispace.com In the case of this compound, treatment with a suitable base could lead to the abstraction of the chlorine atom and the formation of the 4-cyanophenyldifluoromethyl anion, which would then eliminate a fluoride (B91410) ion to generate difluorocarbene.
Alternatively, difluorocarbene can be generated from other reagents like (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃) in the presence of an initiator such as sodium iodide. sioc.ac.cnscispace.com Once generated, difluorocarbene can participate in a variety of reactions, most notably cyclopropanation of alkenes and alkynes. sioc.ac.cn The reaction with alkenes is stereospecific, with singlet carbenes adding in a concerted fashion. sioc.ac.cn
The electrophilic nature of difluorocarbene allows it to react with various nucleophiles, including O-, S-, and N-nucleophiles, to form difluoromethylated products. sioc.ac.cncas.cn
Table 1: Generation and Reactivity of Difluorocarbene
| Precursor/Reagent | Method of Generation | Subsequent Reaction | Product Type |
| Aryl-CF₂Cl | Base-induced α-elimination | Cycloaddition with alkenes | gem-Difluorocyclopropanes |
| TMSCF₃ / NaI | Anionic chain reaction | Reaction with nucleophiles | Difluoromethylated compounds |
Reactivity of the Benzonitrile (B105546) Moiety (–CN)
The nitrile group is a versatile functional group that undergoes a variety of transformations, primarily involving nucleophilic addition to the electrophilic carbon atom. libretexts.orgyoutube.com The electron-withdrawing chlorodifluoromethyl group at the para-position is expected to enhance the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack. chemrxiv.org
Nucleophiles add to the carbon-nitrogen triple bond of the nitrile group, leading to the formation of an intermediate imine anion, which can then be further transformed. krayonnz.comleah4sci.com
Hydrolysis: Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. libretexts.orgyoutube.com The reaction proceeds through an initial nucleophilic attack by water (in acidic media after protonation of the nitrile nitrogen) or hydroxide (B78521) ion (in basic media) to form an amide intermediate, which is then further hydrolyzed to the carboxylic acid. libretexts.org For this compound, hydrolysis would yield 4-(chlorodifluoromethyl)benzoic acid. The electron-withdrawing –CF₂Cl group would likely facilitate the initial nucleophilic attack on the nitrile. Kinetic studies on the hydrolysis of substituted benzonitriles have shown that electron-withdrawing groups generally increase the rate of reaction. core.ac.uk
Addition of Organometallic Reagents: Grignard reagents and other organometallic compounds readily add to the nitrile carbon. nih.govkrayonnz.comleah4sci.comadichemistry.commasterorganicchemistry.com The initial addition forms a magnesium salt of an imine, which upon acidic workup, hydrolyzes to a ketone. krayonnz.comleah4sci.com For example, the reaction of this compound with a Grignard reagent (R-MgX) would be expected to yield a 4-(chlorodifluoromethyl)phenyl ketone derivative after hydrolysis. The enhanced electrophilicity of the nitrile carbon due to the –CF₂Cl group should favor this addition.
Table 2: Nucleophilic Addition Reactions of the Benzonitrile Moiety
| Nucleophile | Intermediate | Final Product (after workup) |
| H₂O / H⁺ or OH⁻ | Amide | Carboxylic Acid |
| R-MgX (Grignard) | Imine salt | Ketone |
Hydrolysis Mechanisms of the Nitrile Group
The hydrolysis of nitriles to carboxylic acids is a fundamental transformation that can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen, which enhances the electrophilicity of the nitrile carbon. A water molecule then acts as a nucleophile, attacking the carbon atom. This is typically the rate-limiting step. researchgate.net Following a series of proton transfers, a tautomeric equilibrium is established, leading to the formation of an amide intermediate. This amide can then undergo further acid-catalyzed hydrolysis to yield the corresponding carboxylic acid, 4-(chlorodifluoromethyl)benzoic acid, and an ammonium (B1175870) ion. youtube.com
The general mechanism is as follows:
Protonation of the nitrile nitrogen: R-C≡N + H₃O⁺ ⇌ [R-C≡NH]⁺ + H₂O
Nucleophilic attack by water: [R-C≡NH]⁺ + H₂O → [R-C(OH)=NH₂]⁺
Deprotonation to form the imidic acid: [R-C(OH)=NH₂]⁺ + H₂O ⇌ R-C(OH)=NH + H₃O⁺
Tautomerization to the amide: R-C(OH)=NH ⇌ R-C(=O)NH₂
Further hydrolysis of the amide: The amide undergoes subsequent hydrolysis to the carboxylic acid.
Base-Catalyzed Hydrolysis: In a basic medium, a hydroxide ion directly attacks the electrophilic nitrile carbon. The resulting anion is then protonated by water to form an imidic acid, which tautomerizes to an amide. imperial.ac.uk Subsequent hydrolysis of the amide under basic conditions yields a carboxylate salt, which upon acidification, gives the final carboxylic acid.
The general mechanism is as follows:
Nucleophilic attack by hydroxide: R-C≡N + OH⁻ → [R-C(O⁻)=N]⁻
Protonation by water: [R-C(O⁻)=N]⁻ + H₂O → R-C(OH)=N⁻ + OH⁻
Further protonation: R-C(OH)=N⁻ + H₂O → R-C(OH)=NH + OH⁻
Tautomerization to the amide: R-C(OH)=NH ⇌ R-C(=O)NH₂
Further hydrolysis of the amide: The amide is hydrolyzed to the carboxylate salt.
Reduction Pathways to Amines and Aldehydes
The nitrile group of this compound can be reduced to form either a primary amine or an aldehyde, depending on the choice of reducing agent and reaction conditions. nih.gov
Reduction to Amines: The conversion of nitriles to primary amines is a common transformation. researchgate.net
Catalytic Hydrogenation: This method involves the use of hydrogen gas with a metal catalyst, such as Raney nickel, palladium, or platinum. mdpi.com The reaction proceeds through an imine intermediate, which is further reduced to the amine. To suppress the formation of secondary and tertiary amine byproducts, the reaction is often carried out in the presence of ammonia (B1221849). nih.gov
Hydride Reagents: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can effectively reduce nitriles to primary amines. mdpi.com The reaction is typically performed in an ether solvent, followed by an aqueous workup.
Reduction to Aldehydes: Selective reduction of a nitrile to an aldehyde requires milder reducing agents that can stop the reaction at the intermediate imine stage, which is then hydrolyzed. nih.gov
Diisobutylaluminium Hydride (DIBAL-H): This is a common reagent for the partial reduction of nitriles. DIBAL-H acts as a Lewis acid, coordinating to the nitrile nitrogen, followed by the transfer of a hydride to the carbon. The resulting aluminum-imine intermediate is stable at low temperatures and is hydrolyzed during workup to release the aldehyde, in this case, 4-(chlorodifluoromethyl)benzaldehyde. nih.gov
Stephen Aldehyde Synthesis: This method involves the use of tin(II) chloride and hydrochloric acid to form an aldiminium salt, which precipitates from the reaction mixture. Subsequent hydrolysis of this salt yields the aldehyde. nih.gov Another approach involves catalytic hydrogenation in the presence of formic acid. youtube.com
| Product | Reagent(s) | General Conditions |
| 4-(Chlorodifluoromethyl)benzylamine | H₂ / Raney Ni (or Pd/C, PtO₂) | Elevated temperature and pressure |
| 4-(Chlorodifluoromethyl)benzylamine | LiAlH₄ then H₃O⁺ | Anhydrous ether solvent, then acidic workup |
| 4-(Chlorodifluoromethyl)benzaldehyde | DIBAL-H then H₃O⁺ | Low temperature, then aqueous workup |
| 4-(Chlorodifluoromethyl)benzaldehyde | SnCl₂, HCl then H₂O | Anhydrous ether, then hydrolysis |
This table presents generally expected outcomes. Specific yields and optimal conditions for this compound would require experimental determination.
Reactions with Organometallic Reagents
Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are strong nucleophiles that can add to the electrophilic carbon of the nitrile group. wikipedia.orgdocbrown.info
The reaction of this compound with a Grignard reagent would proceed via nucleophilic addition to form a magnesium salt of an imine. youtube.comnih.gov This intermediate is stable until an aqueous acidic workup is performed, which hydrolyzes the imine to a ketone. wikipedia.org
The general mechanism is as follows:
Nucleophilic addition of the Grignard reagent: The carbanionic part of the Grignard reagent attacks the nitrile carbon, and the nitrogen coordinates to the magnesium halide.
Formation of an imine salt: This step results in a stable intermediate imine magnesium salt.
Hydrolysis to a ketone: Addition of aqueous acid hydrolyzes the imine to a ketone and ammonia. youtube.com
For example, reacting this compound with methylmagnesium bromide would be expected to yield 1-(4-(chlorodifluoromethyl)phenyl)ethan-1-one after hydrolysis. It is important to note that using an excess of a highly reactive organometallic reagent could potentially lead to further reactions. ucl.ac.uk
Nucleophilic Aromatic Substitution (SNAr) on the Aromatic Ring
Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for aromatic rings bearing strong electron-withdrawing groups and a good leaving group. jeeadv.ac.in The chlorodifluoromethyl (-CClF₂) group is strongly electron-withdrawing due to the high electronegativity of the fluorine and chlorine atoms. However, SNAr reactions on aryl halides like chlorobenzene (B131634) are generally difficult unless activated by other substituents. lumenlearning.com
The SNAr mechanism typically proceeds in two steps:
Addition of the nucleophile: A nucleophile attacks the aromatic ring at the carbon bearing a leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily lost. jeeadv.ac.inresearchgate.net The electron-withdrawing substituent (in this case, -CClF₂) must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of this intermediate through resonance.
Elimination of the leaving group: The aromaticity of the ring is restored by the elimination of the leaving group. jeeadv.ac.in
For this compound, an SNAr reaction would require a leaving group on the ring, for example, a halogen at a position ortho or para to one of the electron-withdrawing groups (either -CN or -CClF₂). The rate of reaction is influenced by the strength of the nucleophile, the nature of the leaving group, and the electron-withdrawing power of the activating groups. researchgate.net
| Factor | Influence on SNAr Rate |
| Nucleophile | Stronger nucleophiles react faster. |
| Leaving Group | More electronegative halogens often increase the rate (F > Cl > Br > I) because the first step (attack) is rate-determining. jeeadv.ac.in |
| Activating Group | Stronger electron-withdrawing groups (like -NO₂, -CN, -CF₃) increase the rate by stabilizing the Meisenheimer complex. |
This table outlines general trends in SNAr reactions.
Intramolecular Cyclization and Rearrangement Mechanisms
Specific intramolecular cyclization or rearrangement reactions involving this compound are not well-reported. However, general principles suggest possibilities under specific conditions.
Intramolecular Cyclization: Intramolecular cyclizations often require a second functional group on the molecule that can react with either the nitrile or the chlorodifluoromethyl group. For instance, radical cyclization is a known pathway for forming cyclic structures. Visible-light-promoted reactions can generate difluoromethyl radicals from precursors, which can then undergo intramolecular cyclization with an appropriately positioned alkene or aromatic ring. A hypothetical scenario could involve the generation of a radical at the chlorodifluoromethyl carbon, which could then cyclize if a suitable tethered reactive partner were present elsewhere on the molecule.
Rearrangement Mechanisms: Molecular rearrangements are structural isomerizations where the carbon skeleton or substituent positions are altered. researchgate.net Many named rearrangement reactions exist, but their applicability to this compound would be highly speculative without experimental data. Rearrangements involving fluorinated groups are known but are specific to the substrate and reaction conditions. For example, rearrangements can be triggered by the formation of carbocationic intermediates.
Elucidation of Reaction Kinetics and Thermodynamic Parameters
Reaction Kinetics: Kinetic studies would measure reaction rates under varying conditions (temperature, concentration, catalyst) to determine the rate law, rate constants, and activation energy (using the Arrhenius equation). For example, the hydrolysis of benzonitriles has been shown to follow specific rate laws depending on the acid concentration. researchgate.net Kinetic isotope effect studies could also be employed to probe the transition state of the rate-determining step. mdpi.com
Thermodynamic Parameters: Thermodynamic analysis involves measuring the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for a reaction. These values determine the position of equilibrium and the spontaneity of a reaction. For instance, microcalorimetry has been used to determine the standard molar enthalpies for the hydrolysis of benzonitrile and related compounds, revealing them to be exothermic processes. Such studies for this compound would quantify the influence of the chlorodifluoromethyl group on the thermodynamics of these reactions.
| Parameter | Information Provided | Experimental Method Example |
| Rate Constant (k) | Intrinsic speed of the reaction. | Monitoring reactant/product concentration over time (e.g., via HPLC, NMR). |
| Activation Energy (Ea) | Minimum energy required for reaction. | Measuring rate constants at different temperatures and applying the Arrhenius equation. |
| Enthalpy of Reaction (ΔH) | Heat absorbed or released during the reaction. | Isothermal titration calorimetry (ITC) or differential scanning calorimetry (DSC). |
| Gibbs Free Energy (ΔG) | Spontaneity of the reaction and position of equilibrium. | Calculated from ΔH and ΔS (ΔG = ΔH - TΔS) or from the equilibrium constant (ΔG° = -RTlnKeq). |
This table provides a general overview of parameters that would be determined in a full mechanistic investigation.
Advanced Spectroscopic Characterization and Computational Chemistry Studies
Spectroscopic Analysis Techniques
Spectroscopic techniques are fundamental in elucidating the molecular structure and properties of chemical compounds. By probing the interaction of molecules with electromagnetic radiation, each method provides a unique piece of the structural puzzle. For a substituted benzonitrile (B105546) like 4-(Chlorodifluoromethyl)benzonitrile, a combination of infrared, nuclear magnetic resonance, ultraviolet-visible, and mass spectrometry, along with X-ray crystallography, offers a complete characterization.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a "fingerprint" of the molecule, revealing the presence of specific functional groups which vibrate at characteristic frequencies. thermofisher.com For this compound, the IR spectrum is dominated by vibrations of the nitrile group, the benzene (B151609) ring, and the chlorodifluoromethyl group.
Key expected vibrational modes include:
C≡N Stretch: The nitrile group exhibits a strong, sharp absorption band, typically in the 2240–2220 cm⁻¹ region. researchgate.net Its precise position can be influenced by the electronic effects of the substituent at the para-position.
Aromatic C-H Stretch: These absorptions appear above 3000 cm⁻¹, usually in the 3100–3000 cm⁻¹ range. mdpi.com
Aromatic C=C Stretch: The benzene ring shows several characteristic bands in the 1600–1450 cm⁻¹ region. derpharmachemica.com
C-F Stretch: The carbon-fluorine bonds of the CClF₂ group are expected to produce very strong absorption bands in the 1200–1000 cm⁻¹ region.
C-Cl Stretch: The carbon-chlorine bond will give rise to a medium to strong intensity band in the 800–600 cm⁻¹ range.
Table 1: Predicted Infrared Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Aromatic C-H Stretch | Benzene Ring | 3100 - 3000 | Medium to Weak |
| Nitrile Stretch | -C≡N | 2240 - 2220 | Strong, Sharp |
| Aromatic C=C Stretch | Benzene Ring | 1600 - 1450 | Medium to Weak |
| C-F Stretch | -CClF₂ | 1200 - 1000 | Very Strong |
This table is based on established correlation data and is predictive in nature.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. researchgate.netkab.ac.ug It relies on the magnetic properties of atomic nuclei, such as ¹H (proton), ¹³C, and ¹⁹F.
¹H NMR: The proton NMR spectrum of this compound is expected to be relatively simple. It would show signals only in the aromatic region. Due to the para-substitution pattern, the four aromatic protons would appear as a pair of doublets (an AA'BB' system), characteristic of a 1,4-disubstituted benzene ring. The electron-withdrawing nature of both the nitrile and the chlorodifluoromethyl groups would shift these signals downfield compared to benzene.
¹³C NMR: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, distinct signals are expected for the nitrile carbon (around 118 ppm), the four unique aromatic carbons (in the 125-140 ppm range), and the carbon of the CClF₂ group. The chemical shift of the CClF₂ carbon would be significantly affected by the attached halogen atoms, appearing as a triplet in the ¹⁹F-coupled spectrum due to coupling with the two fluorine atoms. rsc.org
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Spectrum | Atom | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| ¹H NMR | Aromatic H (ortho to CN) | 7.8 - 7.9 | Doublet |
| ¹H NMR | Aromatic H (ortho to CClF₂) | 7.7 - 7.8 | Doublet |
| ¹³C NMR | C-CClF₂ | ~138 | - |
| ¹³C NMR | C-CN | ~115 | - |
| ¹³C NMR | Aromatic CH | 126 - 134 | - |
| ¹³C NMR | Nitrile C≡N | ~118 | - |
Predicted values are relative to TMS and are based on data from analogous compounds like 4-(Trifluoromethyl)benzonitrile. rsc.org
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring the absorption of UV or visible light. aps.org The absorption of energy promotes electrons from a lower energy molecular orbital (like a π or n orbital) to a higher energy anti-bonding orbital (like π*). numberanalytics.com For this compound, the primary chromophore is the benzonitrile system.
The spectrum is expected to show absorptions corresponding to π → π* transitions of the aromatic ring. researchgate.net These are typically observed as two distinct bands:
An intense band (the E2-band) around 220-230 nm.
A weaker, fine-structured band (the B-band) around 270-280 nm, which is related to the forbidden A₁g → B₂u transition in benzene. researchgate.net
The presence of the nitrile (-CN) and chlorodifluoromethyl (-CClF₂) substituents, both being electron-withdrawing, can cause a slight shift in the absorption maxima (λmax) compared to unsubstituted benzene or benzonitrile, a phenomenon known as a bathochromic (red) or hypsochromic (blue) shift. dntb.gov.ua
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. chemguide.co.uk It provides the exact molecular weight and, through the analysis of fragmentation patterns, valuable structural information. libretexts.org
For this compound (C₈H₄ClF₂N), the molecular weight is approximately 201.5 g/mol . The mass spectrum would exhibit a characteristic molecular ion peak (M⁺˙). A crucial feature would be the presence of an M+2 peak with an intensity about one-third that of the molecular ion peak, which is definitive evidence for the presence of a single chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes). libretexts.org
The fragmentation of the molecular ion is driven by the cleavage of the weakest bonds and the formation of stable fragments. thieme-connect.de Predicted fragmentation pathways include:
Loss of a chlorine atom: [M - Cl]⁺
Loss of the entire CClF₂ group: [M - CClF₂]⁺, leading to a benzonitrile radical cation.
Cleavage of the C-C bond: Formation of a [C₆H₄CN]⁺ fragment.
Loss of the nitrile group: [M - CN]⁺
Table 3: Predicted Major Fragments in the Mass Spectrum of this compound
| Fragment Ion | Mass Loss | Predicted m/z | Notes |
|---|---|---|---|
| [C₈H₄ClF₂N]⁺˙ | - | ~201 / 203 | Molecular ion (M⁺˙) and M+2 peak |
| [C₈H₄F₂N]⁺ | -Cl | ~166 | Loss of Chlorine radical |
| [C₇H₄N]⁺ | -CClF₂ | ~102 | Loss of chlorodifluoromethyl radical |
The m/z values are based on the most abundant isotopes.
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com It provides accurate data on bond lengths, bond angles, and intermolecular interactions in the solid state.
Given the presence of fluorine, ¹⁹F NMR spectroscopy is an exceptionally valuable and sensitive tool for the characterization of this compound. numberanalytics.comnumberanalytics.com The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly receptive to NMR analysis. aiinmr.comwikipedia.org
Key features of ¹⁹F NMR for this compound include:
Large Chemical Shift Range: ¹⁹F chemical shifts span a very wide range (over 800 ppm), which makes it highly sensitive to the local electronic environment and minimizes the chance of signal overlap. thermofisher.comwikipedia.org The chemical shift for the -CClF₂ group would be distinct from other common fluorine environments like -CF₃ or aryl-F. ucsb.educolorado.edu
Spin-Spin Coupling: The two fluorine atoms in the CClF₂ group are chemically equivalent and would thus appear as a single signal in the ¹⁹F spectrum. This signal would be split into a triplet by the two ortho-protons on the benzene ring (a ⁴JHF coupling) if proton coupling is not decoupled. This long-range coupling provides valuable connectivity information. wikipedia.org
¹⁹F NMR is not only used for structural confirmation but also to monitor reactions involving the synthesis or modification of the fluorinated group and to study molecular interactions in solution. numberanalytics.comnumberanalytics.com
Computational Chemistry Methodologies
Computational chemistry serves as a powerful tool to complement experimental findings, offering insights into molecular structure, stability, and reactivity that are often difficult to obtain through empirical methods alone. For this compound, a multifaceted computational approach is employed to build a comprehensive understanding of its chemical nature.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure of molecules. By utilizing functionals such as B3LYP with a suitable basis set like 6-311++G(d,p), the optimized molecular geometry, electronic energies, and orbital distributions of this compound can be accurately calculated. researchgate.net
These calculations yield critical parameters that describe the molecule's reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. mdpi.com For this compound, the electron-withdrawing nature of the chlorodifluoromethyl and nitrile groups is expected to influence these frontier orbitals significantly.
From the HOMO and LUMO energies, various global reactivity descriptors can be derived, providing a quantitative measure of the molecule's chemical behavior.
Table 1: Calculated Reactivity Parameters for this compound
| Parameter | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The tendency to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness. |
| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of electrophilic power. |
While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. By simulating the motion of atoms and molecules, MD allows for the exploration of the conformational landscape of this compound. rsc.orgstanford.edu
These simulations can reveal the rotational dynamics of the chlorodifluoromethyl group and the flexibility of the molecule as a whole. Understanding the accessible conformations is crucial, as different conformers can exhibit varying reactivities and spectroscopic properties. MD simulations can be performed in both vacuum and in the presence of solvents to understand how the environment influences the conformational preferences and dynamics of the molecule. rsc.org The results can provide insights into the time scales of different molecular motions and the stability of various conformations. nih.gov
Quantum mechanical methods, particularly DFT, are instrumental in mapping the energy landscapes of chemical reactions involving this compound. By calculating the energies of reactants, products, and, crucially, the transition states that connect them, a detailed reaction energy profile can be constructed. rsc.org
This analysis allows for the determination of activation energies, which are critical for understanding reaction kinetics. For instance, the nucleophilic substitution of the chlorine atom in the chlorodifluoromethyl group or reactions involving the nitrile functionality can be modeled. The geometry of the transition state provides a snapshot of the molecule at the peak of the energy barrier, offering mechanistic insights into how bonds are broken and formed. This predictive capability is essential for designing synthetic routes and understanding potential degradation pathways.
Hirshfeld surface analysis is a powerful graphical method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov This technique partitions the crystal space into regions where the electron distribution of a pro-molecule dominates over the pro-crystal. The resulting surface is color-mapped to highlight different types of intermolecular contacts and their relative strengths.
For this compound, Hirshfeld analysis can elucidate the nature and extent of interactions such as:
Halogen bonding: Interactions involving the chlorine and fluorine atoms.
π-π stacking: Interactions between the phenyl rings of adjacent molecules.
Hydrogen bonding: Although a weak C-H...N or C-H...F interaction.
Table 2: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
| Contact Type | Predicted Contribution (%) | Description |
| H···H | > 30% | Represents van der Waals forces between hydrogen atoms. |
| F···H / H···F | > 20% | Indicates the presence of weak hydrogen bonds or van der Waals interactions involving fluorine. nih.gov |
| C···H / H···C | > 15% | Relates to the packing and shape of the molecule. nih.gov |
| N···H / H···N | < 10% | Suggests weak interactions with the nitrile group. nih.gov |
| Cl···H / H···Cl | < 10% | Highlights the role of the chlorine atom in intermolecular contacts. |
| C···C | < 5% | Points to potential π-π stacking interactions. nih.gov |
A key application of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental results for validation. DFT calculations can be used to predict the vibrational frequencies of this compound, which correspond to the peaks observed in Infrared (IR) and Raman spectra. researchgate.net
By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. While there is often a systematic deviation from experimental values, this can be corrected using scaling factors. nanobioletters.com The analysis of the vibrational modes allows for the assignment of specific peaks in the experimental spectrum to particular molecular motions, such as the stretching of the C≡N bond, C-Cl bond, C-F bonds, and various vibrations of the benzene ring. researchgate.net
Table 3: Predicted and Experimental Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Predicted Frequency (cm-1) |
| C≡N | Stretching | ~2230 |
| C-F | Asymmetric Stretch | ~1150-1200 |
| C-F | Symmetric Stretch | ~1100-1150 |
| C-Cl | Stretching | ~700-750 |
| Benzene Ring | C-H Stretching | ~3050-3100 |
| Benzene Ring | C=C Stretching | ~1450-1600 |
This predictive power is invaluable for confirming the identity and purity of a synthesized compound and for interpreting complex experimental spectra.
Applications in Specialized Chemical Fields
Applications in Medicinal Chemistry and Drug Discovery
The introduction of fluorine or fluorinated groups into a drug candidate is a well-established method for enhancing its biological and physicochemical properties. nih.gov The chlorodifluoromethyl group is of particular interest as it can significantly alter a molecule's behavior in biological systems, often by improving metabolic stability. mdpi.com 4-(Chlorodifluoromethyl)benzonitrile serves as a key synthetic intermediate, or building block, allowing for the rational design of fluorinated analogues of existing bioactive molecules. This strategic incorporation of the -CF2Cl group, or its derivatives, can lead to compounds with improved potency and a more desirable therapeutic profile.
The physicochemical properties of the chlorodifluoromethyl group deeply influence the pharmacokinetic and pharmacodynamic profiles of drug candidates. mdpi.com The inclusion of fluorine-containing motifs is a common practice aimed at modulating properties critical for a drug's success, such as its absorption, distribution, metabolism, and excretion (ADME). mdpi.com The high electronegativity and steric demand of the -CF2Cl group can:
Increase Metabolic Stability: By replacing a metabolically vulnerable C-H bond, the strong C-F bonds in the chlorodifluoromethyl group can block metabolic pathways, such as oxidation by cytochrome P450 enzymes. This can increase the drug's half-life and bioavailability. mdpi.comnih.gov
Enhance Membrane Permeability: The lipophilicity of the fluorinated group can be fine-tuned to optimize a drug's ability to cross cellular membranes and reach its biological target. nih.gov
Influence Binding Affinity: The unique electronic nature of the -CF2Cl group can alter the way a molecule interacts with its target receptor or enzyme, potentially leading to stronger and more selective binding (pharmacodynamics). mdpi.com
Table 1: Impact of Fluorinated Groups on Molecular Properties in Drug Design
| Functional Group | Key Physicochemical Impacts | Role in Drug Design |
| Trifluoromethyl (-CF3) | Strong electron-withdrawing, increases lipophilicity, high metabolic stability. mdpi.commdpi.com | Often used to improve metabolic stability, enhance binding affinity, and increase cell membrane permeability. mdpi.com |
| Difluoromethyl (-CF2H) | Can act as a lipophilic hydrogen-bond donor. nih.gov | Used as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups to improve metabolic stability while retaining key hydrogen bonding interactions. nih.gov |
| Chlorodifluoromethyl (-CF2Cl) | Serves as a versatile synthetic handle; can be converted to other fluorinated groups. nih.gov | A building block used to introduce fluorinated motifs that modulate ADME properties and can serve as a precursor to other functional groups. nih.gov |
Bioisosterism, the replacement of a functional group within a bioactive molecule with another group of similar size, shape, and electronic properties, is a fundamental strategy in drug design. This exchange aims to enhance desired properties while maintaining or improving biological activity. The difluoromethyl (-CF2H) group, for instance, is recognized as a competent bioisostere for hydroxyl (-OH) and thiol (-SH) groups. nih.gov this compound is a valuable precursor in this context, as the -CF2Cl group it provides can be readily converted to the desired -CF2H moiety, allowing medicinal chemists to replace metabolically labile alcohol or thiol groups with a more robust fluorinated equivalent. This substitution can improve the compound's pharmacokinetic profile without disrupting essential binding interactions.
A comprehensive search of scientific and patent literature did not yield specific examples of this compound being used as an intermediate in the synthesis of Lipoprotein-associated phospholipase A₂ (Lp-PLA₂) inhibitors. While fluorinated compounds are prevalent in enzyme inhibitor design, direct citable evidence linking this specific building block to Lp-PLA₂ inhibitors is not available.
A thorough review of available scientific and patent databases did not provide specific instances of this compound's application in the synthesis of therapeutic agents for neurodegenerative diseases. Therefore, to maintain strict scientific accuracy, this section cannot be detailed.
A pharmaceutical intermediate is a chemical compound that is a synthetic stepping stone in the production of an active pharmaceutical ingredient (API). This compound is classified and supplied as a fluorinated pharmaceutical intermediate. In this role, it is a starting material used in multi-step synthetic routes to produce more complex molecules for pharmaceutical research and development. Its utility lies in its bifunctional nature, possessing both a nitrile group and a reactive chlorodifluoromethyl group on an aromatic ring, which allows for a variety of subsequent chemical transformations.
Applications in Agrochemical Research and Development
The introduction of fluorine-containing substituents has become a cornerstone of modern agrochemical design, and the chlorodifluoromethyl group in this compound is a prime example of this strategy. This functional group can significantly modulate the biological activity, metabolic stability, and environmental persistence of crop protection agents.
Influence on Agrochemical Efficacy and Selectivity
The chlorodifluoromethyl moiety can profoundly influence the efficacy and selectivity of agrochemicals. The high electronegativity of the fluorine atoms can alter the electronic properties of the entire molecule, potentially enhancing its binding affinity to target enzymes or receptors in pests and weeds. This can lead to increased potency and, in some cases, a more selective mode of action, reducing the impact on non-target organisms and the crop itself. While specific public domain research on herbicides or pesticides directly incorporating the this compound structure is limited, the broader class of fluorinated benzonitriles is recognized for its role in developing active ingredients. The strategic placement of the chlorodifluoromethyl group can contribute to overcoming pest resistance mechanisms, a critical challenge in modern agriculture.
Impact on Metabolic Stability and Environmental Persistence
A key attribute of fluorinated organic compounds in agrochemical development is their enhanced metabolic stability. The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making the chlorodifluoromethyl group resistant to enzymatic degradation within the target organism and in the environment. This increased stability can lead to a longer-lasting effect of the pesticide, reducing the need for frequent applications.
However, this stability also raises considerations regarding environmental persistence. Compounds with fluorinated groups can be more resistant to microbial and abiotic degradation in soil and water. pops.int The environmental fate of such compounds is a subject of ongoing research to ensure that their use does not lead to the accumulation of persistent residues in the ecosystem. nih.govnih.gov The balance between necessary persistence for efficacy and acceptable environmental impact is a critical factor in the registration and use of any new agrochemical.
Table 1: Factors Influenced by the Chlorodifluoromethyl Group in Agrochemicals
| Property | Influence of Chlorodifluoromethyl Group |
| Efficacy | Can enhance binding to target sites, potentially increasing potency. |
| Selectivity | May contribute to a more targeted mode of action, improving crop safety. |
| Metabolic Stability | Increased resistance to enzymatic degradation, leading to longer bioactivity. |
| Environmental Persistence | Can be more resistant to degradation in soil and water, requiring careful environmental assessment. pops.int |
Role as Building Blocks in Fine Chemical Synthesis
The utility of this compound extends beyond the agrochemical sector into the broader field of fine chemical synthesis, where it serves as a valuable precursor for advanced materials.
Precursors for Advanced Materials
The benzonitrile (B105546) unit is a common structural element in various advanced materials, including high-performance polymers and liquid crystals. The introduction of the chlorodifluoromethyl group can significantly alter the properties of these materials. For instance, in the context of liquid crystal displays (LCDs), the polarity and steric profile of the terminal groups on the liquid crystal molecules are critical for their performance. whiterose.ac.ukresearchgate.net
Similarly, in the field of polymer science, fluorinated monomers are known to enhance the thermal stability, chemical resistance, and optical properties of polymers. dntb.gov.ua The incorporation of this compound or its derivatives into polymer chains could lead to the development of specialty plastics with desirable characteristics for demanding applications in electronics, aerospace, and coatings.
Table 2: Potential Applications of this compound Derivatives in Advanced Materials
| Material Class | Potential Property Enhancement |
| Liquid Crystals | Modification of dielectric anisotropy, viscosity, and clearing point. |
| High-Performance Polymers | Increased thermal stability, chemical resistance, and altered optical properties. |
| Specialty Coatings | Enhanced durability, hydrophobicity, and resistance to weathering. |
Future Directions and Emerging Research Avenues
Development of Sustainable and Green Synthetic Routes
The chemical industry is increasingly focusing on developing environmentally benign synthetic methods. For 4-(chlorodifluoromethyl)benzonitrile and related compounds, future research is geared towards greener processes that reduce waste, energy consumption, and the use of hazardous materials.
Key research efforts in this area include:
Photocatalytic Methods: Visible-light photoredox catalysis is a promising green approach for introducing fluorinated groups into organic molecules. mdpi.com Research into the photocatalytic difluoromethylation of aromatic compounds is an active area. mdpi.com These methods can often be conducted under mild conditions, reducing the energy requirements of traditional synthetic routes.
Catalyst-Free Syntheses: The development of catalyst-free reaction pathways is a significant goal for green chemistry. For the synthesis of related benzonitrile (B105546) structures, catalyst-free methods in sustainable solvents are being explored. rsc.org Applying these principles to the synthesis of this compound could eliminate the need for metal catalysts, which can be toxic and difficult to remove from the final product.
Use of Ionic Liquids: Ionic liquids are being investigated as recyclable agents in the synthesis of benzonitriles. rsc.orgresearchgate.net They can act as both solvent and catalyst, simplifying the reaction setup and allowing for easy separation and reuse, thereby minimizing waste. rsc.orgresearchgate.net A novel green synthetic route for benzonitrile has been proposed using an ionic liquid that serves multiple roles as a co-solvent, catalyst, and for phase separation. rsc.org
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly shorten reaction times and improve yields in the synthesis of heterocyclic compounds like benzothiazoles, which share synthetic precursors with some benzonitrile derivatives. researchgate.netresearchgate.net This technology offers a more energy-efficient alternative to conventional heating.
| Green Chemistry Approach | Potential Advantages | Relevance to this compound |
|---|---|---|
| Photocatalysis | Mild reaction conditions, use of renewable light energy. mdpi.com | Direct and selective introduction of the chlorodifluoromethyl group. |
| Catalyst-Free Synthesis | Avoids toxic metal catalysts, simplifies purification. rsc.org | Reduces potential for metal contamination in the final product. |
| Ionic Liquids | Recyclable solvent/catalyst system, reduced waste. rsc.orgresearchgate.net | Potential for a closed-loop synthetic process. |
| Microwave-Assisted Synthesis | Faster reaction times, increased energy efficiency. researchgate.netresearchgate.net | Accelerates key synthetic steps, improving overall process efficiency. |
Exploration of Novel Catalytic Transformations
The reactivity of the chlorodifluoromethyl group and the benzonitrile moiety offers significant opportunities for novel catalytic transformations, enabling the synthesis of new derivatives with unique properties.
Future research in this domain is likely to focus on:
C-F Bond Functionalization: The selective activation and functionalization of the C-F bonds within the chlorodifluoromethyl group is a significant challenge and a major area of research. rsc.orgccspublishing.org.cnmdpi.com Success in this area would allow for the conversion of the -CClF2 group into other valuable functional motifs, such as -CF2R or -CFR2, opening up a vast new chemical space. Recent advances have focused on photoredox and electrochemical methods to achieve this. ccspublishing.org.cn
Atroposelective Synthesis: For more complex derivatives of this compound that possess axial chirality, the development of catalytic atroposelective methods is of great interest. nih.gov N-heterocyclic carbenes have been used as organocatalysts to achieve the atroposelective synthesis of axially chiral benzonitriles. nih.govacs.orgresearchgate.net These chiral molecules could have applications in asymmetric catalysis and as novel bioactive compounds. nih.govacs.org
Catalytic Hydrogenation: The catalytic hydrogenation of the nitrile group to an amine is a fundamental transformation. Research into more efficient and selective catalysts for the hydrogenation of benzonitriles, including those that can operate in environmentally friendly solvent systems like water, is ongoing. researchgate.net
Cross-Coupling Reactions: The development of new cross-coupling reactions that utilize the benzonitrile group or the aromatic ring of this compound as a scaffold will continue to be an important area of research for building molecular complexity.
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by accelerating the design-make-test-analyze cycle. acs.orgnih.govmdpi.comnih.gov For derivatives of this compound, these computational tools can be applied in several ways:
De Novo Design: Generative AI models can design novel molecules with desired properties from scratch. nih.gov By training these models on large datasets of chemical structures and their biological activities, it is possible to generate new derivatives of this compound that are optimized for a specific biological target or material property.
Synthesis Planning: AI-powered retrosynthesis tools can predict viable synthetic routes for complex molecules. acs.org This can help chemists to identify more efficient and cost-effective ways to synthesize new derivatives of this compound.
Property Prediction: Machine learning models can be trained to predict the physicochemical and biological properties of molecules, such as solubility, toxicity, and binding affinity to a protein target. mdpi.comnih.gov This allows for the rapid virtual screening of large libraries of potential derivatives, prioritizing the most promising candidates for synthesis and experimental testing. mdpi.com
| AI/ML Application | Description | Impact on this compound Research |
|---|---|---|
| De Novo Design | Generation of novel molecular structures with optimized properties. nih.gov | Discovery of new drug candidates and materials with enhanced performance. |
| Synthesis Planning | Prediction of efficient and reliable synthetic routes. acs.org | Faster and more cost-effective synthesis of new derivatives. |
| Property Prediction | In silico estimation of physicochemical and biological properties. mdpi.comnih.gov | Rapid prioritization of compounds for synthesis and testing, reducing experimental costs. |
Expansion into Emerging Biomedical and Materials Science Fields
While this compound is a known building block in certain areas of medicinal chemistry, its unique electronic properties suggest potential for a broader range of applications.
Emerging areas of research include:
Agrochemicals: Axially chiral benzonitriles have shown promise as anti-bacterial agents for plant protection. nih.govacs.org Further investigation into derivatives of this compound could lead to the development of new and effective agrochemicals.
Oncology: Novel sulfonamide derivatives incorporating a benzonitrile moiety have been synthesized and evaluated as anticancer and radiosensitizing agents. nih.gov The inclusion of the chlorodifluoromethyl group could modulate the activity and pharmacokinetic properties of such compounds.
Organic Electronics: Benzonitrile derivatives are being explored for their use in organic light-emitting diodes (OLEDs). rsc.org Specifically, fluorinated benzonitrile compounds have been shown to exhibit thermally activated delayed fluorescence (TADF) and mechanofluorochromic properties, which are desirable for advanced optoelectronic applications. rsc.org
Photoinitiators: A patent has described a benzonitrile derivative for use as a photoinitiator in the crosslinking of synthetic resins. google.com This suggests a potential industrial application for derivatives of this compound in polymer chemistry.
Assessment of Environmental Impact and Toxicological Profiles (Academic research focus on mechanisms and mitigation strategies)
A thorough understanding of the environmental fate and toxicological profile of a chemical is crucial for its responsible development and use. For this compound, future academic research will need to focus on the following:
Environmental Fate and Transport: Research is needed to understand how this compound and its derivatives behave in the environment. Studies on the environmental fate of polyfluorinated chemicals indicate that they can be persistent and undergo long-range transport. dioxin20xx.orggsienv.comitrcweb.org The degradation pathways of this compound, and whether it can transform into more persistent and bioaccumulative substances, are key areas for investigation. itrcweb.org
Toxicological Mechanisms: The toxicological mechanisms of chlorinated aromatic compounds and fluorinated compounds are areas of active research. nih.govnih.govnih.gov For chlorinated aromatics, toxicity can be mediated by receptors such as the aryl hydrocarbon receptor. nih.govnih.gov For some fluorinated compounds, metabolism can lead to toxic byproducts. nih.gov Mechanistic studies are needed to determine the specific molecular pathways through which this compound might exert any toxic effects.
Mitigation Strategies: In conjunction with understanding its environmental fate and toxicology, research into potential mitigation strategies is important. This could include developing methods for its removal from waste streams or designing next-generation derivatives with improved environmental profiles.
It is important to note that while safety data sheets for related compounds like 4-(chloromethyl)benzonitrile (B47464) and 4-chlorobenzonitrile (B146240) provide some acute toxicity and environmental hazard information, a specific and comprehensive toxicological profile for this compound from a research perspective is not yet well-established. thermofisher.comcdhfinechemical.comfishersci.com
Q & A
Q. Basic
- 1H NMR : Identifies aromatic protons (δ 7.5–8.0 ppm) and adjacent substituents.
- 13C NMR : Detects the nitrile carbon (δ ~115 ppm) and CF2Cl carbons (δ 110–120 ppm, split due to fluorine coupling).
- 19F NMR : Resolves the CF2Cl group (δ -40 to -60 ppm, depending on solvent).
- HRMS : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 216.46 for C8H4ClF2N) .
How does the chlorodifluoromethyl group affect the electronic properties of benzonitrile in cross-coupling reactions?
Advanced
The CF2Cl group is strongly electron-withdrawing, polarizing the aromatic ring and enhancing reactivity in Suzuki-Miyaura couplings . This effect is quantified via Hammett constants (σpara ≈ 1.0) , which predict faster oxidative addition with palladium catalysts. However, steric hindrance from the CF2Cl group may reduce yields in bulky substrates. Comparative studies with 3,5-Dichloro-4-fluorobenzonitrile () show similar electronic profiles but differing steric demands .
How can researchers resolve discrepancies in reported reaction yields for synthesizing this compound derivatives?
Data Contradiction Analysis
Discrepancies often arise from solvent polarity, catalyst loading, or reaction temperature. For example, using Pd/C vs. Ni catalysts in hydrogenation steps can alter yields by 20–30% (). Systematic optimization via Design of Experiments (DoE) is recommended, focusing on:
- Solvent screening (e.g., DMF vs. THF).
- Catalyst recycling to reduce costs.
- In situ monitoring with HPLC-MS to identify side reactions .
What purification strategies are recommended for achieving high-purity this compound?
Q. Methodological
- Flash chromatography : Use silica gel with hexane/ethyl acetate (4:1) to separate polar impurities.
- Recrystallization : Ethanol/water mixtures yield crystals with >99% purity (mp 92–94°C, similar to ).
- Distillation : For large-scale synthesis, fractional distillation under reduced pressure minimizes decomposition .
How can computational chemistry predict the stability of this compound in different solvents?
Advanced
DFT calculations (e.g., B3LYP/6-311+G(d,p)) model solvation effects. Polar solvents like DMSO stabilize the nitrile group via dipole interactions, increasing solubility. Molecular dynamics simulations reveal that chloroform induces conformational flexibility in the CF2Cl group, potentially affecting reactivity. These insights guide solvent selection for reactions requiring high dielectric environments .
What are the applications of this compound in drug discovery?
Advanced
The compound serves as a precursor for biologically active molecules , such as HIV replication inhibitors (). Its nitrile group undergoes click chemistry with azides, while the CF2Cl moiety enhances metabolic stability. Structure-activity relationship (SAR) studies compare it to 4-(Cyanomethyl)benzonitrile (), demonstrating superior lipophilicity (logP ~2.5) for blood-brain barrier penetration .
How does the steric profile of this compound compare to similar halogenated benzonitriles?
Advanced
The CF2Cl group has a larger van der Waals radius (≈1.8 Å) than Cl or F, increasing steric hindrance. X-ray crystallography of analogs (e.g., ’s 4-Bromo-2-chlorobenzonitrile) shows distorted dihedral angles (≈15°), affecting π-stacking in crystal lattices. This steric bulk reduces reactivity in SNAr reactions but enhances selectivity in Ullmann couplings .
What safety protocols are essential when handling this compound?
Q. Methodological
- Ventilation : Use fume hoods due to volatile chlorinated byproducts.
- PPE : Nitrile gloves and safety goggles to prevent skin/eye contact.
- Waste disposal : Neutralize with 10% NaOH before incineration, following EPA guidelines (). Toxicity data from analogs (e.g., LD50 > 500 mg/kg in rodents) suggest moderate hazard .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
